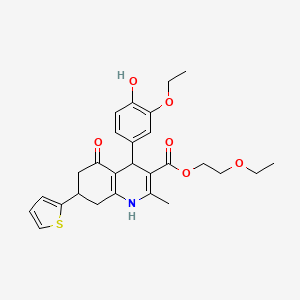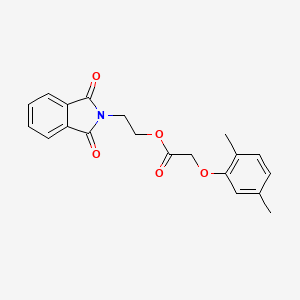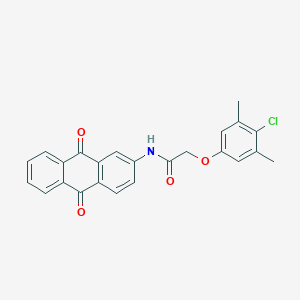![molecular formula C23H24N4O7S2 B11639488 4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that features a piperazine ring system with sulfonyl and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through its sulfonyl and formyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for the development of drugs targeting various diseases.
Uniqueness
4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of sulfonyl and formyl functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H24N4O7S2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[7-(4-formylpiperazin-1-yl)sulfonyl-9-oxofluoren-2-yl]sulfonylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C23H24N4O7S2/c28-15-24-5-9-26(10-6-24)35(31,32)17-1-3-19-20-4-2-18(14-22(20)23(30)21(19)13-17)36(33,34)27-11-7-25(16-29)8-12-27/h1-4,13-16H,5-12H2 |
InChI Key |
FTXHFERMTIVKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)

![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)

![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
